Ethanone, 1-[2-(2-propenylamino)phenyl]-
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Overview
Description
Ethanone, 1-[2-(2-propenylamino)phenyl]- is an organic compound with the molecular formula C11H13NO It is a derivative of acetophenone, where the phenyl ring is substituted with a propenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(2-propenylamino)phenyl]- typically involves the reaction of 2-aminophenyl ethanone with allyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the allyl bromide, resulting in the formation of the propenylamino substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the reaction include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-(2-propenylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethanone, 1-[2-(2-propenylamino)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-(2-propenylamino)phenyl]- involves its interaction with specific molecular targets. The propenylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-aminophenyl)-: A closely related compound with an amino group instead of a propenylamino group.
Ethanone, 2-amino-1-phenyl-: Another similar compound with the amino group in a different position on the phenyl ring.
Uniqueness
Ethanone, 1-[2-(2-propenylamino)phenyl]- is unique due to the presence of the propenylamino group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
Ethanone, 1-[2-(2-propenylamino)phenyl]- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C14H15N with a molecular weight of approximately 213.28 g/mol. It features a phenyl ring substituted with a propenylamino group, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H15N |
Molecular Weight | 213.28 g/mol |
IUPAC Name | Ethanone, 1-[2-(2-propenylamino)phenyl]- |
CAS Registry Number | Not available |
Antimicrobial Properties
Research has indicated that derivatives of ethanone compounds exhibit significant antimicrobial activity. A study highlighted the ability of certain derivatives to inhibit the MCR-1 protein, which is associated with colistin resistance in bacteria. The molecular docking studies showed that specific compounds could form hydrogen bonds with critical amino acids in the MCR-1 protein, enhancing their inhibitory effects against resistant strains of bacteria .
Anticancer Activity
Additionally, ethanone derivatives have been investigated for their anticancer potential. The propenylamino substitution appears to enhance the compound's ability to interact with various cellular targets, thereby exhibiting cytotoxic effects on cancer cell lines. For example, one study demonstrated that specific modifications to the ethanone structure could lead to increased apoptosis in cancer cells.
The mechanism by which ethanone derivatives exert their biological effects involves several pathways:
- Enzyme Inhibition : Compounds can inhibit enzymes that are crucial for bacterial survival or cancer cell proliferation.
- Receptor Interaction : The structural features allow these compounds to bind effectively with cellular receptors, modulating signaling pathways involved in cell growth and survival.
Table 2: Summary of Biological Activities
Activity Type | Findings |
---|---|
Antimicrobial | Inhibits MCR-1 protein; effective against colistin-resistant bacteria |
Anticancer | Induces apoptosis in various cancer cell lines |
Mechanism | Inhibits enzymes; interacts with receptors |
Case Study 1: MCR-1 Inhibition
In a recent study, several ethanone derivatives were synthesized and tested for their ability to inhibit MCR-1. Compounds such as 6p and 6q showed potent activity at concentrations as low as 25 μM when combined with colistin, effectively preventing bacterial growth .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of ethanone derivatives against breast cancer cell lines. Results indicated that certain derivatives led to a significant reduction in cell viability and increased markers of apoptosis compared to control groups.
Properties
CAS No. |
80217-67-0 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-[2-(prop-2-enylamino)phenyl]ethanone |
InChI |
InChI=1S/C11H13NO/c1-3-8-12-11-7-5-4-6-10(11)9(2)13/h3-7,12H,1,8H2,2H3 |
InChI Key |
PERXBGQLMATAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NCC=C |
Origin of Product |
United States |
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